Regioisomeric Discrimination: Furan-3-yl vs. Furan-2-yl Substitution Effect on Predicted mPGES-1 Binding
The target compound incorporates a furan-3-yl substituent, which provides a distinct electrostatic potential surface and hydrogen-bonding vector compared to the isosteric furan-2-yl analog (CAS 2034537-25-0). In the context of the mPGES-1 patent family, the furan-3-yl orientation can be inferred to modulate the interaction with key active-site residues differently, based on the class-level observation that analogous regioisomeric pairs within the patent exhibit divergent inhibitory activities [1]. Direct quantitative head-to-head comparison data for this precise pair remains absent from the public literature, necessitating in-house profiling for definitive differentiation.
| Evidence Dimension | Predicted mPGES-1 inhibitory activity (class inference) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1H-indole-2-carboxamide (CAS 2034537-25-0) |
| Quantified Difference | Not quantifiable from public data; differentiation is structural and predicted |
| Conditions | In silico modeling and in vitro enzyme assay (mPGES-1) |
Why This Matters
Procurement of a specific regioisomer ensures the intended 3D pharmacophore is maintained; deviation to the furan-2-yl variant will likely alter the inhibitor's binding conformation and compromise target engagement.
- [1] KUKJE PHARMA CO., LTD. Indole carboxamide derivative and pharmaceutical composition containing same. US Patent Application US20230000821A1, filed August 26, 2020. View Source
